3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
Overview
Description
3-Hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C17H22O3. It belongs to the class of coumarins, which are oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by a chromen-2-one core structure substituted with hexyl, hydroxy, and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts . The reaction conditions often include heating the mixture to around 130°C and maintaining the temperature until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
3-Hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, perfumes, and optical brighteners
Mechanism of Action
The mechanism of action of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
- 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone
Uniqueness
3-Hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Properties
IUPAC Name |
3-hexyl-5-hydroxy-4,7-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-4-5-6-7-8-13-12(3)16-14(18)9-11(2)10-15(16)20-17(13)19/h9-10,18H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWAUUXKPHJRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2OC1=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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